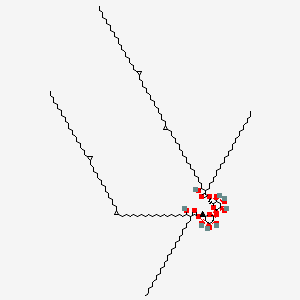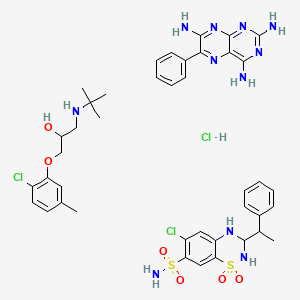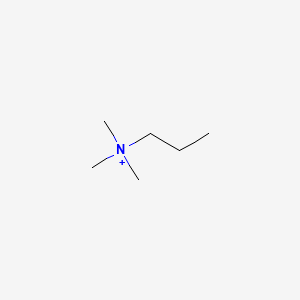
4-Fluorobenzyl iodide
Übersicht
Beschreibung
4-Fluorobenzyl iodide, also known as 4-FB, is an organoiodide compound used in organic synthesis and as a reagent in laboratory experiments. It is an important intermediate in the synthesis of many pharmaceuticals and other compounds. 4-FB is an important building block for a variety of chemical reactions, including Suzuki-Miyaura cross-coupling reactions, nucleophilic aromatic substitutions, and Heck reactions. 4-FB can also be used as a catalyst in the synthesis of heterocycles, such as imidazoles, pyrroles, and thiazoles.
Wissenschaftliche Forschungsanwendungen
PET Radiotracer Synthesis :
- [18F]4-Fluorobenzyl iodide ([18F]FBI) is used in the synthesis of PET radiotracers. It reacts rapidly with secondary amines and anilines to give corresponding N-[18F]4-fluorobenzyl analogues. These analogues are applied in the design of dopamine D1 and D2 receptor-based imaging agents (Mach et al., 1993).
Study of Serotonin Transporter :
- [18F]fluorobenzyl iodide is used to substitute DASB precursor in the study of serotonin transporter, providing insights into its in vitro and in vivo biological properties (Garg et al., 2007).
Dopamine D-2 Receptor Ligand :
- Fluorine-18-labelled NCQ 115, a selective dopamine D-2 receptor antagonist, uses [18F]this compound in its synthesis. This ligand is proposed for PET imaging of brain in vivo (Halldin et al., 1994).
Study of Dopamine D2 Receptor with PET :
- N-alkylation of desbenzyl precursors with [18F]-4-fluorobenzyl iodide is used in preparing compounds for studying dopamine D2 receptor through PET (Mach et al., 1993).
Molecular Orbital Computations :
- In a study focusing on rotational potentials in benzyl fluoride, 4-fluorobenzyl fluoride is used to assess the effect of substituent and medium dependence on internal rotational potentials (Schaefer et al., 1995).
Synthesis of 5-HT3 Receptor Partial Agonist :
- [18F]Fluorobenzyl iodide is employed in the synthesis of [18F]MR18445, a 5-HT3 receptor partial agonist, for potential PET imaging of brain 5HT3 receptors (Katounina et al., 1998).
Supramolecular Hydrogelation Study :
- The fluorine atom in 4-fluorobenzyl-diphenylalanine significantly influences supramolecular hydrogelation, demonstrating the effect of fluorine on the formation of hydrogels (Wu et al., 2015).
Non-Fullerene Acceptors in Organic Solar Cells :
- Benzyl and fluorinated benzyl side chains, including 4-fluorobenzyl, are used in N-annulated perylene diimide dimers as non-fullerene acceptors in polymer-based organic solar cells (Nazari et al., 2018).
Synthesis of the PET Probe 4-[18F]Fluorobenzyl-Triphenylphosphonium :
- An automated synthesis of this PET probe demonstrates its potential for mitochondrial membrane potential sensing (Waldmann et al., 2018).
Corrosion Inhibition in Steel :
- Pyridinium-based ionic liquids containing 4-fluorobenzyl groups are explored as corrosion inhibitors for mild steel in hydrochloric acid (Hajjaji et al., 2021).
Interactions at Thrombin Active Site :
- The fluorination of benzyl rings in thrombin active sites, including 4-fluorobenzyl, shows a significant impact on ligand affinity, providing insights into fluorophilicity/fluorophobicity (Olsen et al., 2004).
Wirkmechanismus
Target of Action
4-Fluorobenzyl iodide is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in this process .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagents, which are formally nucleophilic organic groups, are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key pathway affected by this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s worth noting that the compound’s use in chemical reactions like the suzuki–miyaura coupling suggests that its bioavailability would be largely determined by the specific conditions of the reaction .
Result of Action
The result of this compound’s action in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of complex polyene frameworks .
Action Environment
The action of this compound is influenced by the specific conditions of the Suzuki–Miyaura coupling reaction . Factors such as the choice of organoboron reagents, the presence of a palladium catalyst, and the reaction conditions can all impact the compound’s action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
4-Fluorobenzyl iodide plays a significant role in biochemical reactions, particularly in the synthesis of radiotracers for positron emission tomography (PET). It interacts with various enzymes and proteins, including those involved in the synthesis of dopamine receptor-based imaging agents . The compound’s reactivity with nitrogen and sulfur nucleophiles makes it a valuable tool in biochemical studies . The interactions between this compound and these biomolecules are primarily based on nucleophilic substitution reactions, where the iodide group is replaced by other nucleophiles.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and altering gene expression. For instance, in the synthesis of dopamine receptor-based imaging agents, this compound can affect the expression of genes related to dopamine receptors . Additionally, its impact on cellular metabolism can be observed through changes in metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through nucleophilic substitution reactions. The compound binds to biomolecules, such as enzymes and proteins, through the formation of covalent bonds. This binding can lead to enzyme inhibition or activation, depending on the specific biomolecule involved . For example, in the synthesis of PET radiotracers, this compound reacts with secondary amines and anilines to form N-fluorobenzyl analogs . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time. The compound’s stability and degradation are important factors to consider. In in vitro studies, this compound has been shown to maintain its reactivity over extended periods, allowing for consistent results in biochemical assays . In in vivo studies, the compound may undergo metabolic degradation, leading to changes in its effects on cellular function over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while at higher doses, it can exhibit toxic or adverse effects . For example, high doses of iodides have been associated with symptoms such as increased respiratory secretions, coughing, and tachycardia in animal studies . It is crucial to determine the appropriate dosage to avoid these adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound undergoes metabolic processes such as hydroxylation, carboxylation, and dehydrogenation . These reactions can lead to the formation of metabolites that may have different biochemical properties and effects on cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can be influenced by its affinity for specific cellular compartments . For instance, in the context of lithium-ion batteries, 4-Fluorobenzyl cyanide, a related compound, has been shown to exhibit steric hindrance and weak Lewis basicity, affecting its transport and distribution .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, fluorescent probes have been used to visualize the localization of similar compounds within cells, providing insights into their subcellular distribution and dynamics .
Eigenschaften
IUPAC Name |
1-fluoro-4-(iodomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FI/c8-7-3-1-6(5-9)2-4-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULYZGVRBYESOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CI)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191679 | |
| Record name | 4-Fluorobenzyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3831-29-6 | |
| Record name | 4-Fluorobenzyl iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003831296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3831-29-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96575 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Fluorobenzyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-fluoro-4-(iodomethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Fluorobenzyl Iodide useful in studying dopamine receptors?
A: this compound (FBI) serves as a crucial building block for creating radiotracers used in PET imaging studies, specifically for targeting dopamine receptors. [, ] Its utility stems from its ability to be radiolabeled with fluorine-18 ([18F]), a positron-emitting isotope. This radiolabeling allows researchers to track the distribution and binding of the tracer within the brain using PET imaging.
Q2: Can you explain the importance of structure-activity relationships (SAR) when utilizing this compound in designing dopamine receptor imaging agents?
A: Understanding the SAR is paramount when designing effective imaging agents. In the provided research, scientists synthesized two series of benzamide derivatives, varying their structures to optimize their binding affinity and selectivity for dopamine D2 receptors. [] They discovered that incorporating specific structural features, such as the N-benzylpiperidin-4-yl or 9-azabicyclo[3.3.1]nonan-3β-yl groups, significantly influenced the compounds' binding affinity for the dopamine D2 receptors. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















